(3-Phenoxyphenyl)hydrazine chemical properties and structure
(3-Phenoxyphenyl)hydrazine chemical properties and structure
An In-Depth Technical Guide to (3-Phenoxyphenyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
(3-Phenoxyphenyl)hydrazine, typically handled as its more stable hydrochloride salt, is a sophisticated chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Its structural motif, featuring a flexible phenoxy ether linkage, provides a unique three-dimensional scaffold that is increasingly leveraged in the design of novel bioactive molecules.[1] This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's chemical properties, a robust synthetic protocol, key reactivity, and its strategic application in medicinal chemistry, with a particular focus on its role as a precursor in the celebrated Fischer Indole Synthesis.
Molecular Structure and Physicochemical Properties
The structure of (3-Phenoxyphenyl)hydrazine incorporates a hydrazine moiety attached to a diphenyl ether core at the meta-position. This arrangement imparts a combination of rigidity from the aromatic rings and conformational flexibility from the ether linkage, a desirable feature for molecular recognition and binding to biological targets. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Core Structure
The molecule consists of a phenyl ring substituted with a phenoxy group and a hydrazine group, both at positions 1 and 3 respectively.
Physicochemical Data Summary
Quantitative properties of (3-Phenoxyphenyl)hydrazine hydrochloride are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 109221-90-1 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O · HCl | [1] |
| Molecular Weight | 236.7 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (~6.8-7.5 ppm) due to the overlapping signals from the two phenyl rings. The protons of the hydrazine group (-NH-NH₂) would appear as broad signals, with their chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show 12 distinct signals for the aromatic carbons, with those bonded to the oxygen and nitrogen atoms shifted downfield. For example, in related phenoxypyrazine structures, carbons involved in the C-O-C ether linkage appear around 140-155 ppm.[2]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically 3200-3400 cm⁻¹), C-O-C asymmetric stretching for the ether linkage (~1240 cm⁻¹), and C=C stretching for the aromatic rings (~1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₂H₁₂N₂O) at m/z ≈ 216.10. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[3]
Synthesis of (3-Phenoxyphenyl)hydrazine Hydrochloride
The most reliable and common method for synthesizing aryl hydrazines is through the diazotization of an aniline precursor, followed by reduction. The following protocol adapts this classical approach for the preparation of (3-Phenoxyphenyl)hydrazine hydrochloride from 3-phenoxyaniline. This self-validating system ensures high conversion and purity, critical for subsequent applications in drug synthesis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (3-Phenoxyphenyl)hydrazine HCl.
Detailed Experimental Protocol
This protocol is based on a well-established procedure for phenylhydrazine synthesis.[4]
Reagents and Equipment:
-
3-Phenoxyaniline
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water (H₂O), Brine, Diethyl Ether (Et₂O)
-
Magnetic stirrer, ice bath, Büchner funnel, vacuum flask
Step-by-Step Procedure:
-
Diazotization:
-
In a suitable flask, dissolve 1 equivalent of 3-phenoxyaniline in a mixture of water and concentrated HCl.
-
Cool the solution to 0°C using an ice bath with constant stirring.
-
Slowly add a solution of 1.05 equivalents of sodium nitrite in water dropwise, ensuring the temperature remains at 0°C.
-
Stir the resulting reaction mixture at 0°C for 1 hour to ensure complete formation of the diazonium salt. The solution should be kept cold for the next step.
-
Causality Insight: Maintaining a low temperature (0°C) is critical to prevent the highly reactive diazonium salt from decomposing. The slight excess of NaNO₂ ensures full conversion of the aniline.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of 2 equivalents of tin(II) chloride in concentrated HCl.
-
Cool this solution to 0°C in an ice bath.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the SnCl₂ solution dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring at room temperature for 2 hours. A precipitate of the desired hydrochloride salt will form.
-
Causality Insight: SnCl₂ is a classic and effective reducing agent for diazonium salts. Using 2 equivalents ensures the reduction proceeds to completion. The reaction is exothermic, necessitating slow addition to maintain control.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold brine and cold diethyl ether to remove residual acids and organic impurities.
-
Dry the resulting solid product in a vacuum oven at 40°C overnight.
-
The final product is (3-Phenoxyphenyl)hydrazine hydrochloride, obtained as a pale brown solid.[4] For most applications, like the Fischer indole synthesis, this product can be used without further purification.
-
Chemical Reactivity and Key Applications
The synthetic utility of (3-Phenoxyphenyl)hydrazine stems from the reactivity of its hydrazine functional group, which serves as a potent nucleophile and a precursor to versatile intermediates.
The Fischer Indole Synthesis
The most prominent application of (3-Phenoxyphenyl)hydrazine is in the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][6] This reaction is a cornerstone of heterocyclic chemistry and is frequently used to synthesize the core of many pharmaceuticals, including the triptan class of antimigraine drugs.[7]
Reaction Mechanism: The mechanism is a sophisticated cascade of reactions:[5][8][9]
-
Hydrazone Formation: The phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a type of pericyclic reaction), which is the key bond-forming step.
-
Cyclization and Elimination: The resulting intermediate rearomatizes and then cyclizes. Finally, it eliminates a molecule of ammonia (NH₃) under the acidic conditions to yield the stable, aromatic indole ring.
Caption: Mechanism of the Fischer Indole Synthesis.
Role in Drug Discovery Scaffolding
The hydrazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets.[10][11] By using (3-Phenoxyphenyl)hydrazine in the Fischer indole synthesis, medicinal chemists can create complex indole-based molecules with the unique phenoxyphenyl substituent. This substituent can be used to explore specific binding pockets in target proteins, modulate pharmacokinetic properties like solubility and metabolism, and ultimately design more potent and selective drugs. The resulting scaffolds are valuable in developing treatments for a range of conditions, including cancer, inflammation, and infectious diseases.[12][13][14]
Safety and Handling
(3-Phenoxyphenyl)hydrazine, like most hydrazine derivatives, is a hazardous chemical and must be handled with appropriate precautions. The information below is compiled from safety data sheets for phenylhydrazine and its analogues.[15][16]
| Hazard Category | GHS Hazard Statements and Precautions |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[15] P264: Wash skin thoroughly after handling.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Sensitization | H317: May cause an allergic skin reaction. |
| Long-Term Effects | H341: Suspected of causing genetic defects.[15] H350: May cause cancer.[15] H372: Causes damage to organs through prolonged or repeated exposure. |
| Environmental | H400: Very toxic to aquatic life. P273: Avoid release to the environment.[15] |
| Handling & Storage | Use only in a well-ventilated area, preferably a chemical fume hood.[16] Store in a tightly closed container in a dry, cool place, often under an inert atmosphere as it may be air and light sensitive.[16] |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes.[17] |
Conclusion
(3-Phenoxyphenyl)hydrazine is a high-value synthetic intermediate whose utility far exceeds its basic structural components. Its true power is realized when it is employed in sophisticated chemical transformations like the Fischer indole synthesis, enabling the construction of novel and complex molecular architectures. For the drug development professional, this compound represents a key starting material for creating libraries of indole derivatives, exploring structure-activity relationships, and ultimately discovering next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any research program aiming to leverage this versatile chemical tool.
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